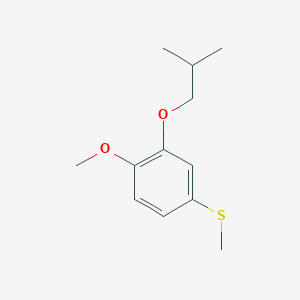
3-iso-Butoxy-4-methoxyphenyl methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iso-Butoxy-4-methoxyphenyl methyl sulfide is an organic compound with a complex structure that includes both ether and sulfide functional groups
Métodos De Preparación
The synthesis of 3-iso-Butoxy-4-methoxyphenyl methyl sulfide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
3-iso-Butoxy-4-methoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group can lead to the formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
3-iso-Butoxy-4-methoxyphenyl methyl sulfide has several scientific research applications, including:
Biology: It may be used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 3-iso-Butoxy-4-methoxyphenyl methyl sulfide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound participates in oxidative addition and transmetalation processes with palladium catalysts . These interactions facilitate the formation of new carbon–carbon bonds, which are essential for the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
3-iso-Butoxy-4-methoxyphenyl methyl sulfide can be compared with other similar compounds, such as:
- 3-iso-Butoxy-4-methoxyphenyl methyl ether
- 3-iso-Butoxy-4-methoxyphenyl methyl sulfoxide
- 3-iso-Butoxy-4-methoxyphenyl methyl sulfone
These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of the sulfide group in this compound makes it unique and influences its reactivity and applications.
Propiedades
Fórmula molecular |
C12H18O2S |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
1-methoxy-2-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-9(2)8-14-12-7-10(15-4)5-6-11(12)13-3/h5-7,9H,8H2,1-4H3 |
Clave InChI |
ZUBVPCQLJMVFDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=CC(=C1)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)


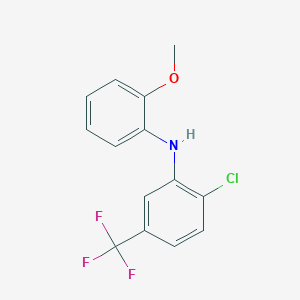
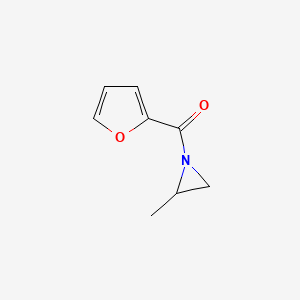
![9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12635754.png)
![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)

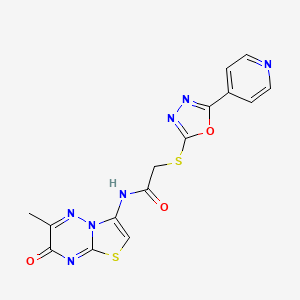
![8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12635773.png)
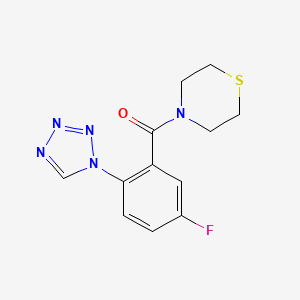
![4-[Bis(2-cyanobenzyl)amino]benzonitrile](/img/structure/B12635799.png)

![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate](/img/structure/B12635829.png)
